(Trifluoromethoxy)benzene
Overview
Description
(Trifluoromethoxy)benzene is an aryl trifluoromethyl ether, characterized by the presence of a trifluoromethoxy group attached to a benzene ring. This compound is gaining attention due to its unique properties, including high electronegativity, hydrophobicity, and stability, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene . Another method includes the trifluoromethoxylation of arynes using 2,4-dinitro-1-(trifluoromethoxy)benzene as a trifluoromethoxide anion source .
Industrial Production Methods: Industrial production of this compound often involves the use of commercially available reagents that are safe, cost-effective, and easy to handle. The process typically includes the reaction of a precursor compound with a chlorinating agent and a catalyst to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: (Trifluoromethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound shows a pronounced preference for para substitution in reactions such as sulfonation, bromination, chloromethylation, and acylation.
Diels-Alder Reaction: It can react with lithium diisopropylamide in tetrahydrofuran and furan to yield corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes.
Common Reagents and Conditions: Common reagents used in these reactions include lithium diisopropylamide, chlorinating agents, and catalysts. The conditions often involve specific solvents like tetrahydrofuran and controlled temperatures to ensure optimal reaction outcomes .
Major Products: The major products formed from these reactions include various substituted benzene derivatives, such as 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .
Scientific Research Applications
(Trifluoromethoxy)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (trifluoromethoxy)benzene involves its interaction with molecular targets through its trifluoromethoxy group. This group can mimic hydrogen or hydroxy groups in bioactive compounds, influencing the reactivity pattern of the molecule. Its high electronegativity and steric properties allow it to interact with specific receptor sites, affecting biological pathways .
Comparison with Similar Compounds
- (Trifluoromethyl)benzene
- (Difluoromethoxy)benzene
- (Pentafluorophenoxy)benzene
Comparison: (Trifluoromethoxy)benzene is unique due to its trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other fluorinated benzene derivatives. This uniqueness makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Properties
IUPAC Name |
trifluoromethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHWSLKNULCZGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060028 | |
Record name | (Trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
456-55-3 | |
Record name | (Trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, (trifluoromethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (trifluoromethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.609 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of (trifluoromethoxy)benzene?
A1: this compound consists of a benzene ring (C6H5) directly bonded to a trifluoromethoxy group (-OCF3).
Q2: What is known about the conformational properties of this compound and its derivatives?
A2: Research suggests that 4-fluorothis compound predominantly adopts a perpendicular conformation in the gas phase, where the C-O-C plane of the trifluoromethoxy group is perpendicular to the benzene ring. [] Studies using gas electron diffraction, quantum chemical calculations, and matrix infrared spectroscopy support this finding. [] Further investigation into meta- and ortho-fluorothis compound using vibrational spectroscopy provides insights into the conformational composition of these isomers. []
Q3: Can this compound derivatives be used to generate other fluorinated compounds?
A4: Yes, 2-, 3-, and 4-(trifluoromethoxy)phenyllithiums, derived from the corresponding (trifluoromethoxy)benzenes, serve as versatile intermediates for synthesizing various organofluorine compounds. [] These lithiated species react with electrophiles like boron compounds, halogens, aldehydes, and ketones, leading to the formation of novel fluorinated products. []
Q4: What are the common synthetic routes to this compound and its derivatives?
A5: One approach involves converting the corresponding (trichloromethoxy)benzenes to (trifluoromethoxy)benzenes. [] Another method utilizes the reaction of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) under controlled temperatures to generate specific isomeric intermediates. [] These intermediates can be further manipulated to access various (trifluoromethoxy)naphthalene derivatives. []
Q5: How can the trifluoromethoxy group be introduced directly into aliphatic compounds?
A6: 2,4-dinitrothis compound can act as a trifluoromethoxide anion source. [, ] Reacting it with tetrabutylammonium triphenyldifluorosilicate generates trifluoromethoxide anions, capable of substituting activated bromides and, to some extent, alkyl iodides. [] This method enables the preparation of aliphatic trifluoromethyl ethers. []
Q6: Are there any applications of this compound derivatives in pesticide development?
A7: Yes, Flufenerim, a pesticide developed by Sumitomo Chemical Co., Ltd., incorporates a this compound moiety in its structure. [] Synthesized from readily available starting materials, flufenerim exhibits promising insecticidal activity against various pests, including diamondback moths and green peach aphids. []
Q7: Can this compound derivatives be used in the synthesis of pharmaceuticals?
A8: Research suggests that 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, a this compound derivative, displays inhibitory activity against the proliferation of specific cancer cell lines. [] This finding highlights the potential of this compound class in developing novel anticancer agents.
Q8: What analytical methods are commonly employed to study this compound and its derivatives?
A9: Gas chromatography (GC) is a valuable technique for separating and quantifying this compound derivatives, even positional isomers. [] Additionally, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) enables the sensitive detection and quantification of these compounds in complex matrices like wheat and soil samples. []
Q9: What is known about the environmental fate and impact of this compound derivatives?
A10: Studies focusing on the pesticide flucarbazone-sodium, which contains a this compound moiety, reveal its dissipation pattern in wheat and soil. [] While the parent compound degrades relatively quickly, its metabolite, 2-(trifluoromethoxy)benzenesulfonamide, tends to persist in soil for a more extended period. [] This information is crucial for assessing the potential environmental impact of this compound-containing compounds.
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